molecular formula C9H6FIO B11846162 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one

6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one

Cat. No.: B11846162
M. Wt: 276.05 g/mol
InChI Key: VWXXZGKPJGOTQO-UHFFFAOYSA-N
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Description

6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H6FIO. It belongs to the class of indenones, which are bicyclic compounds containing a benzene ring fused to a cyclopentene ring. The presence of both fluorine and iodine atoms in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the indanone core, followed by the introduction of fluorine and iodine substituents. For example, the synthesis might begin with the cyclization of a suitable precursor, such as 4-nitro-3-phenylbutanoic acid, to form nitromethylindanone. This intermediate can then be reduced and further functionalized to introduce the fluorine and iodine atoms .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound is produced in sufficient quantities and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one has been investigated for its potential as a therapeutic agent. The halogen substituents may enhance its lipophilicity and alter its binding affinity to biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related indanone derivatives can inhibit cancer cell proliferation across various cell lines:

CompoundCell LineIC50 (µM)
6-Fluoro derivativeHeLa (cervical)12.45 ± 2.34
6-Fluoro derivativeA2780 (ovarian)28.76 ± 3.67
6-Fluoro derivativeHCT116 (colorectal)9.87 ± 1.12

These findings suggest that the compound could play a role in developing new anticancer therapies by targeting specific molecular pathways involved in tumor growth.

Antimicrobial Properties

The compound is also being explored for its antimicrobial activity. Preliminary studies indicate that it may possess efficacy against various bacterial strains, although detailed data on its spectrum of activity is still limited.

Structure–Activity Relationship Studies

The compound's structural features make it an ideal candidate for structure–activity relationship studies aimed at understanding how modifications to its structure can enhance biological activity.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of halogenated indanone derivatives against multiple cancer cell lines using the MTT assay. Results indicated that specific substitutions on the indanone scaffold significantly enhanced cytotoxicity.

Case Study: Molecular Docking Studies

In silico molecular docking studies have been conducted to predict the interactions of this compound with various biological targets, providing insights into its potential mechanisms of action.

Mechanism of Action

The mechanism of action of 6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved can vary, but typically include interactions with key amino acid residues in the target protein, leading to changes in its conformation and activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2,3-dihydro-1H-inden-1-one
  • 6-Bromo-2,3-dihydro-1H-inden-1-one
  • 6-Methoxy-2,3-dihydro-1H-inden-1-one
  • 6-Chloro-2,3-dihydro-1H-inden-1-one

Uniqueness

6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one is unique due to the simultaneous presence of both fluorine and iodine atoms. This dual halogenation can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications. The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, distinguishing it from other similar compounds.

Biological Activity

6-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula: C9H6FIO
Molecular Weight: 276.05 g/mol
IUPAC Name: 6-fluoro-5-iodo-2,3-dihydroinden-1-one
InChI Key: YGOOKXLDSSPOSY-UHFFFAOYSA-N
Canonical SMILES: C1CC(=O)C2=C1C=C(C=C2F)I

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of fluorine and iodine atoms enhances the compound's reactivity and binding affinity to target enzymes and receptors. This interaction can disrupt cellular signaling pathways, making it a candidate for therapeutic applications in oncology and other fields.

Anticancer Activity

Recent studies have demonstrated that derivatives of the indanone scaffold, including this compound, exhibit potent anticancer properties. For instance, a study evaluated several indanone derivatives for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The most potent derivative showed an IC50 value of 6.1 μM, indicating significant antiproliferative effects against cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been assessed for antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties .

Study 1: Tubulin Polymerization Inhibition

A series of indanone derivatives were synthesized and tested for their ability to inhibit tubulin polymerization. The study found that the presence of halogen substituents like fluorine and iodine significantly enhanced binding affinity to tubulin. The compound exhibited a dose-dependent inhibition pattern, comparable to established tubulin inhibitors like colchicine .

CompoundIC50 (μM)Mechanism
6-Fluoro-5-iodo-indanone6.1Tubulin polymerization inhibition
Colchicine0.026Tubulin binding

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of structurally related compounds. The results indicated that these compounds exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting that similar indanone derivatives could also possess significant antimicrobial activity .

Properties

Molecular Formula

C9H6FIO

Molecular Weight

276.05 g/mol

IUPAC Name

6-fluoro-5-iodo-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H6FIO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2H2

InChI Key

VWXXZGKPJGOTQO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)I)F

Origin of Product

United States

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